molecular formula C5H7BrO2 B14646399 Methyl 3-bromobut-2-enoate CAS No. 55651-37-1

Methyl 3-bromobut-2-enoate

Cat. No.: B14646399
CAS No.: 55651-37-1
M. Wt: 179.01 g/mol
InChI Key: JPLHFWSHCZVVDR-UHFFFAOYSA-N
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Description

Methyl 3-bromobut-2-enoate is an organic compound with the molecular formula C5H7BrO2 It is a brominated ester that features a double bond and a bromine atom attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromobut-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl crotonate. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.

    Electrophiles: Hydrogen halides and halogens are used in addition reactions.

    Bases: Strong bases like sodium hydroxide (NaOH) are used in elimination reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted esters can be formed.

    Addition Products: Dihalogenated or halogenated esters are typical products of addition reactions.

    Elimination Products: Alkenes are the primary products of elimination reactions.

Mechanism of Action

The mechanism of action of methyl 3-bromobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromobut-2-enoate is unique due to its specific reactivity profile, which makes it suitable for selective chemical transformations. Its position of the bromine atom and the double bond allows for unique reaction pathways compared to its isomers and other brominated esters .

Properties

CAS No.

55651-37-1

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

methyl 3-bromobut-2-enoate

InChI

InChI=1S/C5H7BrO2/c1-4(6)3-5(7)8-2/h3H,1-2H3

InChI Key

JPLHFWSHCZVVDR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)Br

Origin of Product

United States

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